
N-Nitroso Nebivolol
Vue d'ensemble
Description
N-Nitroso Nebivolol is a derivative of the beta-adrenergic receptor antagonist nebivolol. Nebivolol is a highly selective beta-1 adrenergic receptor antagonist that also exhibits nitric oxide-mediated vasodilatory effects via beta-3 receptor agonism. This compound is a nitrosamine derivative, which means it contains a nitroso group attached to the nitrogen atom of the nebivolol molecule. This compound is of interest due to its potential mutagenic properties .
Méthodes De Préparation
The synthesis of N-Nitroso Nebivolol involves the nitrosylation of nebivolol. This process typically requires the reaction of nebivolol with nitrous acid or other nitrosating agents under controlled conditions. The reaction conditions must be carefully managed to ensure the selective formation of the nitroso derivative without over-nitrosylation or degradation of the nebivolol molecule .
Industrial production methods for this compound would likely involve large-scale nitrosylation reactors where nebivolol is exposed to nitrosating agents in a controlled environment. The process would include steps for purification and isolation of the this compound to ensure high purity and yield .
Analyse Des Réactions Chimiques
N-Nitroso Nebivolol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds under specific conditions.
Reduction: The nitroso group can be reduced back to the amine group, regenerating nebivolol.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Pharmacological Research and Mechanisms of Action
N-Nitroso Nebivolol's primary application lies in pharmacological research, particularly in understanding its mechanisms of action and effects on cardiovascular health. As a nitrosamine derivative, it is essential to evaluate its potential vasodilatory effects and interactions with nitric oxide (NO) pathways.
- Vasodilatory Effects : Research indicates that nebivolol, through its NO-mediated pathways, can induce vasodilation, improving blood flow and reducing arterial stiffness. This is particularly relevant in conditions like heart failure and hypertension where improved endothelial function is crucial for patient outcomes .
- Endothelial Function : Studies have shown that nebivolol enhances endothelial NO synthesis, which is vital for vascular health. The compound's ability to improve endothelial function may contribute to its therapeutic efficacy in treating cardiovascular diseases .
Risk Assessment and Regulatory Compliance
The emergence of nitrosamines as impurities in pharmaceuticals has raised significant regulatory concerns. This compound has been identified as a nitrosamine drug substance-related impurity (NDSRI) in formulations containing nebivolol.
- Acceptable Intake Limits : Regulatory bodies such as the FDA and EMA have established acceptable intake limits for nitrosamines, including this compound. Reports indicate a limit of 1500 ng/day for this compound, which underscores the need for ongoing monitoring and risk assessment .
- Toxicological Evaluation : The structural similarity of this compound to other nitrosamines necessitates toxicological evaluations to ascertain its safety profile. Recent studies have utilized read-across approaches based on available toxicity data from related compounds to inform risk assessments .
Case Studies and Clinical Observations
Several case studies have highlighted the implications of this compound in clinical settings, particularly concerning its safety and efficacy.
- Clinical Efficacy : Observational studies have demonstrated that nebivolol effectively reduces systolic and diastolic blood pressure without significant adverse effects compared to traditional beta-blockers. This clinical efficacy extends to populations with specific cardiovascular conditions .
- Safety Concerns : The presence of nitrosamines like this compound has prompted recalls of affected drug products. Understanding the implications of these impurities on patient safety remains a critical area of research .
Summary Table of Applications
Mécanisme D'action
The mechanism of action of N-Nitroso Nebivolol involves its interaction with beta-adrenergic receptors. As a nitrosamine derivative, it may also exert effects through the release of nitric oxide, which can modulate vascular tone and blood pressure. The molecular targets include beta-1 and beta-3 adrenergic receptors, and the pathways involved include the nitric oxide signaling pathway .
Comparaison Avec Des Composés Similaires
N-Nitroso Nebivolol can be compared with other nitrosamine derivatives of beta-blockers and beta-agonists. Similar compounds include:
- N-Nitroso Propranolol
- N-Nitroso Atenolol
- N-Nitroso Metoprolol
- N-Nitroso Carvedilol
Activité Biologique
N-Nitroso Nebivolol is a nitrosamine derivative of the beta-blocker nebivolol, which is primarily known for its antihypertensive properties and selective β1-adrenergic receptor antagonism. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cardiovascular function, potential toxicity, and implications for clinical use.
Chemical Structure and Properties
This compound (CAS 1391051-68-5) has the molecular formula and features a nitroso group attached to the nebivolol structure. This modification may influence its pharmacological properties compared to its parent compound. The structure is crucial for understanding its biological activity and potential interactions within biological systems.
Nitric Oxide Release
One of the primary mechanisms by which this compound exerts its effects is through the release of nitric oxide (NO). Nebivolol itself has been shown to enhance NO bioavailability, which contributes to vasodilation and cardiovascular protection. The mechanism involves:
- Stimulation of β3-Adrenergic Receptors : Nebivolol promotes NO release via β3-adrenergic receptor activation, which is not observed with other β-blockers. This unique action enhances endothelial function and vasodilation .
- Antioxidant Properties : this compound may also exhibit antioxidant effects, scavenging reactive oxygen species (ROS) and reducing oxidative stress in vascular tissues .
Cardiovascular Effects
This compound has been studied for its impact on cardiovascular health, particularly in patients with hypertension and heart failure:
- Vasodilation : Studies indicate that treatment with this compound leads to dose-dependent vasodilation, potentially mediated by increased levels of nitrosothiols in vascular tissues .
- Improved Cardiac Function : Clinical studies suggest that nebivolol improves systolic and diastolic function in heart failure patients, likely due to its NO-releasing properties .
Toxicity and Safety Profile
The safety profile of N-Nitroso compounds, including this compound, has raised concerns due to their potential carcinogenicity. Research indicates:
- Genotoxicity Studies : In vivo studies have shown that nitrosamines can induce micronuclei formation in rodent models; however, this compound appears less potent than other nitrosamines like NDMA .
- Comparative Carcinogenicity : Evidence suggests that N-nitroso derivatives of β-blockers are generally less clastogenic compared to more potent nitrosamines. This may be attributed to structural characteristics that reduce carcinogenic potency .
Table 1: Summary of Biological Activities of this compound
Case Study: Clinical Efficacy in Heart Failure
A clinical trial assessed the efficacy of nebivolol in elderly patients with heart failure. Results indicated a significant reduction in mortality rates compared to standard therapies, attributed to improved endothelial function and reduced oxidative stress .
Propriétés
IUPAC Name |
N,N-bis[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]nitrous amide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N2O5/c23-15-3-7-19-13(9-15)1-5-21(30-19)17(27)11-26(25-29)12-18(28)22-6-2-14-10-16(24)4-8-20(14)31-22/h3-4,7-10,17-18,21-22,27-28H,1-2,5-6,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDRIMZKXCWKRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CN(CC(C3CCC4=C(O3)C=CC(=C4)F)O)N=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391051-68-5 | |
Record name | N,N-Bis(2-(6-fluorochroman-2-yl)-2-hydroxyethyl)nitrous amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.